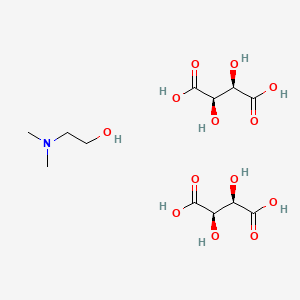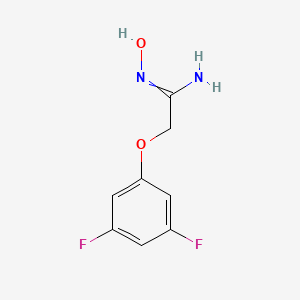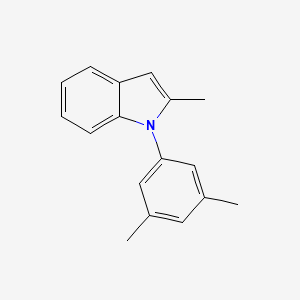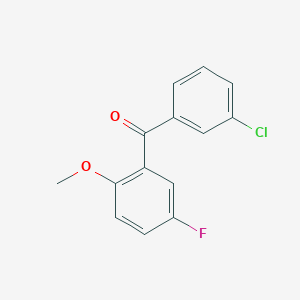![molecular formula C18H14O B14120895 1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)
1-[4-(1-Naphthalenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Naphthalenyl)phenyl]ethanone is an organic compound with the molecular formula C18H14O. It is a solid at room temperature and is primarily used for laboratory purposes. This compound is known for its unique structure, which includes a naphthalene ring attached to a phenyl group via an ethanone linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(1-Naphthalenyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques for catalyst recovery and recycling to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(1-Naphthalenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Lewis acids (e.g., AlCl3), halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[4-(1-Naphthalenyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Naphthalenyl)phenyl]ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with active site residues .
Comparación Con Compuestos Similares
1-[4-(1-Naphthalenyl)phenyl]ethanone can be compared with other similar compounds such as:
1-Acetylnaphthalene: Similar structure but lacks the phenyl group.
4’-tert-Butylacetophenone: Contains a tert-butyl group instead of a naphthalene ring.
1-(4-Hydroxy-1-methylethyl)phenyl]ethanone: Contains a hydroxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its combination of the naphthalene and phenyl groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H14O |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
1-(4-naphthalen-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H14O/c1-13(19)14-9-11-16(12-10-14)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3 |
Clave InChI |
IVHLEJJADHFCDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)


![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)


![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)


